molecular formula C28H31N3O2 B4207200 N~1~-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide

N~1~-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide

Cat. No.: B4207200
M. Wt: 441.6 g/mol
InChI Key: QJIZILFJARSUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a benzhydrylpiperazine moiety

Preparation Methods

The synthesis of N1-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with 3-(4-benzhydrylpiperazino)propanoic acid under basic conditions to form the desired amide. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

N~1~-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.

Scientific Research Applications

N~1~-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: The compound can be utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N~1~-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide can be compared with other similar compounds, such as:

    Diphenhydramine: A well-known antihistamine with a similar benzhydrylpiperazine structure.

    Chlorpheniramine: Another antihistamine with structural similarities.

    Promethazine: A compound with similar pharmacological properties but different structural features.

Properties

IUPAC Name

N-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O2/c1-22-12-14-25(15-13-22)28(33)29-17-16-26(32)30-18-20-31(21-19-30)27(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,27H,16-21H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIZILFJARSUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N~1~-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N~1~-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N~1~-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N~1~-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N~1~-[3-(4-Benzhydrylpiperazino)-3-oxopropyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.